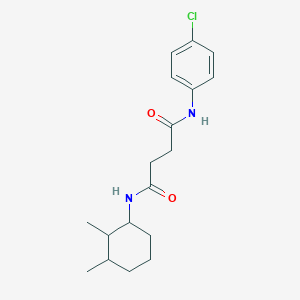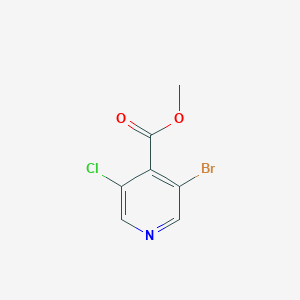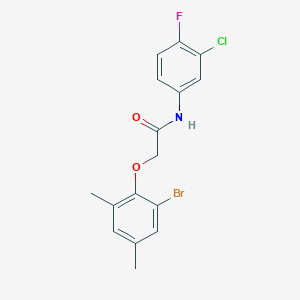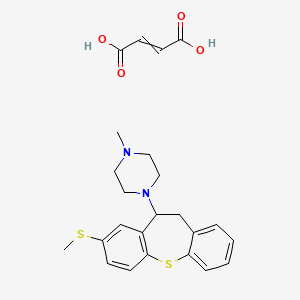
O-Methylmangiferin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methylmangiferin is a naturally occurring xanthone derivative primarily found in the mango tree (Mangifera indica). It is a bioactive compound known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The compound is structurally characterized by a xanthone core with a methoxy group at the 7-position and a glucosyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Methylmangiferin typically involves the methylation of mangiferin. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction is carried out under reflux conditions for several hours to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of mangiferin from mango leaves or bark, followed by chemical methylation. The extraction process involves the use of solvents like methanol or ethanol to isolate mangiferin, which is then subjected to methylation using the aforementioned synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions
O-Methylmangiferin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional hydroxyl groups.
Reduction: Reduced forms with fewer double bonds.
Substitution: Substituted derivatives with various functional groups replacing the methoxy group.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive xanthone derivatives.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties. It has shown promise in treating conditions like diabetes, neurodegenerative diseases, and cardiovascular disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mécanisme D'action
The mechanism of action of O-Methylmangiferin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis in cancer cells by modulating pathways like NF-κB, PI3K/Akt, and MAPK.
Comparaison Avec Des Composés Similaires
O-Methylmangiferin is compared with other xanthone derivatives such as mangiferin, isomangiferin, and homomangiferin. While all these compounds share a similar xanthone core, this compound is unique due to the presence of the methoxy group, which enhances its bioavailability and pharmacological activity.
Similar Compounds
Mangiferin: The parent compound with a glucosyl group at the 2-position.
Isomangiferin: An isomer of mangiferin with a different glycosylation pattern.
Homomangiferin: A derivative with additional hydroxyl groups.
This compound stands out due to its enhanced solubility and bioactivity, making it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C20H20O11 |
|---|---|
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
1,3,6-trihydroxy-7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one |
InChI |
InChI=1S/C20H20O11/c1-29-10-2-6-9(3-7(10)22)30-11-4-8(23)13(17(26)14(11)15(6)24)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3 |
Clé InChI |
INBSFHNHCNZEOY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-ethoxybenzyl)-1,3-dimethyl-5-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12459895.png)
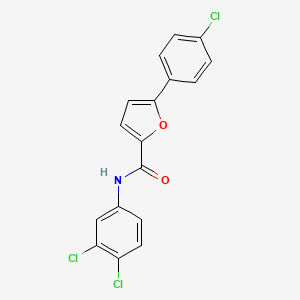

![N'~1~,N'~5~-bis[(2,4-dibromophenoxy)acetyl]pentanedihydrazide](/img/structure/B12459922.png)
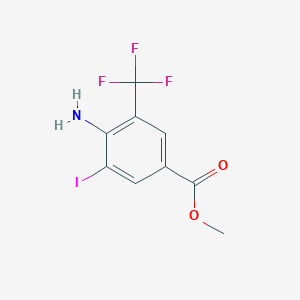
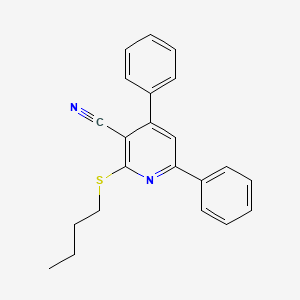
![1-methyl-N-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12459938.png)
![8-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12459939.png)
![3-{5-[2-(2-Carboxy-ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy]-1,3-dioxo-1,3-dihydro-isoindol-2-yl}-propionic acid](/img/structure/B12459946.png)
